molecular formula C20H21N5O3 B12178041 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B12178041
M. Wt: 379.4 g/mol
InChI Key: ODCDKGIZEYNRSS-UHFFFAOYSA-N
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Description

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a triazolopyridine moiety attached to an indole core. It has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized separately and then attached to the indole core through a nucleophilic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can result in the induction of cell apoptosis and cell cycle arrest, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of an indole core with a triazolopyridine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

5,6-dimethoxy-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-24-14-12-17(28-3)16(27-2)11-13(14)10-15(24)20(26)21-8-7-19-23-22-18-6-4-5-9-25(18)19/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)

InChI Key

ODCDKGIZEYNRSS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2C=C1C(=O)NCCC3=NN=C4N3C=CC=C4)OC)OC

Origin of Product

United States

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